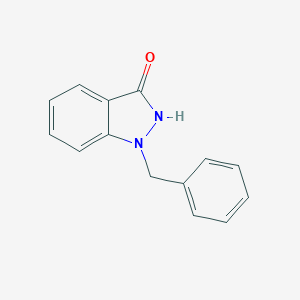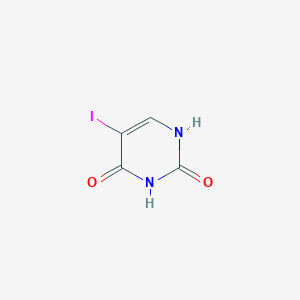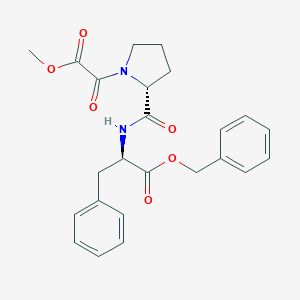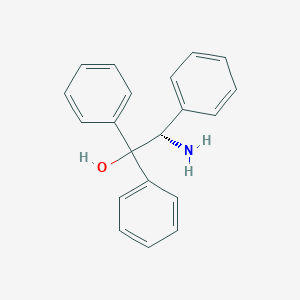
2-(5-Ethylisoxazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethylisoxazol-4-yl)acetic acid, also known as EIAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIAC is a derivative of isoxazole and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 2-(5-Ethylisoxazol-4-yl)acetic acid is not fully understood. However, it has been suggested that 2-(5-Ethylisoxazol-4-yl)acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-(5-Ethylisoxazol-4-yl)acetic acid has also been found to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
2-(5-Ethylisoxazol-4-yl)acetic acid has been found to possess anti-inflammatory and analgesic effects in animal models. It has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of 2-(5-Ethylisoxazol-4-yl)acetic acid.
Advantages And Limitations For Lab Experiments
2-(5-Ethylisoxazol-4-yl)acetic acid has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, its limited solubility in water and organic solvents may pose a challenge in some experiments.
Future Directions
For research on 2-(5-Ethylisoxazol-4-yl)acetic acid include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. 2-(5-Ethylisoxazol-4-yl)acetic acid may also have potential applications in other fields, such as agriculture and material science.
Synthesis Methods
2-(5-Ethylisoxazol-4-yl)acetic acid has been synthesized using different methods, including the reaction of 5-ethylisoxazole-4-carboxylic acid with acetyl chloride in the presence of a base, the reaction of 5-ethylisoxazole-4-carboxylic acid with acetic anhydride in the presence of a base, and the reaction of 5-ethylisoxazole-4-carboxylic acid with acetyl bromide in the presence of a base. The yield of 2-(5-Ethylisoxazol-4-yl)acetic acid using these methods ranges from 50% to 80%.
Scientific Research Applications
2-(5-Ethylisoxazol-4-yl)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 2-(5-Ethylisoxazol-4-yl)acetic acid has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(5-Ethylisoxazol-4-yl)acetic acid has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
CAS RN |
155602-47-4 |
|---|---|
Product Name |
2-(5-Ethylisoxazol-4-yl)acetic acid |
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(5-ethyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-6-5(3-7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
KKYPEWPVHZCNJK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NO1)CC(=O)O |
Canonical SMILES |
CCC1=C(C=NO1)CC(=O)O |
synonyms |
4-Isoxazoleaceticacid,5-ethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)


![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)

